Product packaging for Butoxy(phenylcarbamoyl)phosphinate(Cat. No.:CAS No. 62277-91-2)

Butoxy(phenylcarbamoyl)phosphinate

Cat. No.: B14540852
CAS No.: 62277-91-2
M. Wt: 256.21 g/mol
InChI Key: RIDIXAAYQYETDQ-UHFFFAOYSA-M
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Description

Butoxy(phenylcarbamoyl)phosphinate is a specialized organophosphorus compound designed for advanced materials science research, particularly in the development of flame-retardant polymeric systems. Its molecular structure is engineered to investigate the synergistic flame-retardant mechanisms of high-performance plastics and elastomers. Researchers can utilize this compound to study both condensed-phase and gas-phase activity. In the condensed phase, it can promote the formation of a stable, carbonaceous char layer that shields the underlying polymer from heat and oxygen . Concurrently, in the gas phase, it can release phosphorus-containing species that act as radical scavengers in the flame, effectively inhibiting the combustion process and reducing heat release . This dual-mode action makes it a valuable tool for formulating halogen-free flame retardant solutions. Applications include its use as a reactive modifier in polyphosphazene elastomers to study the effect of alkoxy side groups on glass transition temperature (Tg) and low-temperature flexibility , or as an additive in polymers like polypropylene (PP) and epoxies to assess its efficiency in intumescent systems . Its research value lies in its potential to enhance fire safety while addressing environmental concerns associated with traditional halogenated flame retardants. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO4P- B14540852 Butoxy(phenylcarbamoyl)phosphinate CAS No. 62277-91-2

Properties

CAS No.

62277-91-2

Molecular Formula

C11H15NO4P-

Molecular Weight

256.21 g/mol

IUPAC Name

butoxy(phenylcarbamoyl)phosphinate

InChI

InChI=1S/C11H16NO4P/c1-2-3-9-16-17(14,15)11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13)(H,14,15)/p-1

InChI Key

RIDIXAAYQYETDQ-UHFFFAOYSA-M

Canonical SMILES

CCCCOP(=O)(C(=O)NC1=CC=CC=C1)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for Butoxy Phenylcarbamoyl Phosphinate

Strategic Synthetic Approaches to Phosphinate Scaffolds

The construction of the phosphinate core is the foundation of synthesizing butoxy(phenylcarbamoyl)phosphinate. Several strategic approaches have been developed for the formation of the phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds characteristic of phosphinates.

Key strategies for forming the phosphinate scaffold include:

Michaelis-Arbuzov Reaction: This classic method involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. For phosphinates, a variation of this reaction using a phosphonite ester and an alkyl halide is a common approach to form a P-C bond.

Hirao Cross-Coupling Reaction: This palladium-catalyzed cross-coupling of a P-H compound, such as a hypophosphite derivative, with an aryl or vinyl halide is a powerful tool for creating aryl-P bonds. rsc.org This would be a key step in attaching the phenyl group to the phosphorus center.

Pudovik Reaction: This involves the addition of H-phosphinates to unsaturated compounds like imines or aldehydes. nih.gov This strategy can be employed to introduce functionalized alkyl groups to the phosphorus atom.

Radical Addition: Free-radical addition of H-phosphinates to alkenes offers another route to P-C bond formation, often initiated by radical initiators or photochemical methods.

These foundational reactions provide a versatile toolbox for constructing the core phosphinate structure, which can then be further functionalized.

Table 1: Comparison of Strategic Synthetic Approaches for Phosphinate Scaffolds

Synthetic Strategy Key Reactants Bond Formed Common Catalysts/Conditions Advantages Limitations
Michaelis-Arbuzov Reaction Phosphonite ester, Alkyl halide P-C Heat High yields, readily available starting materials Limited to primary and some secondary alkyl halides
Hirao Cross-Coupling H-phosphinate, Aryl/Vinyl halide P-C (aryl/vinyl) Palladium complexes (e.g., Pd(PPh₃)₄), Base Good functional group tolerance, versatile Catalyst cost and sensitivity, potential for side reactions
Pudovik Reaction H-phosphinate, Imine/Aldehyde P-C Base or Lewis acid catalyst Forms α-amino or α-hydroxy phosphinates directly Can generate diastereomers if chiral centers are present
Radical Addition H-phosphinate, Alkene P-C Radical initiators (e.g., AIBN), UV light Good for non-polar alkenes, mild conditions Potential for side reactions, regioselectivity can be an issue

Synthetic Strategies for Butoxy and Phenylcarbamoyl Moiety Incorporation

Incorporation of the Butoxy Moiety:

The butoxy group is typically introduced via an esterification reaction. Common methods include:

Reaction with Butanol: Direct esterification of a phosphinic acid with butanol, often under acidic conditions or with the use of coupling agents, is a straightforward approach. Microwave-assisted direct esterification has also been shown to be effective. researchgate.net

Alkylation of a Phosphinate Salt: A phosphinic acid can be deprotonated to form a phosphinate salt, which can then be alkylated with a butyl halide (e.g., butyl bromide).

From a Phosphinic Chloride: Conversion of the phosphinic acid to a more reactive phosphinic chloride followed by reaction with butanol in the presence of a base is a highly efficient method.

Incorporation of the Phenylcarbamoyl Moiety:

The phenylcarbamoyl group, an amide linkage to the phosphorus atom, can be formed through several routes:

Reaction with Phenylisocyanate: A phosphinic acid can react directly with phenylisocyanate to form the desired phenylcarbamoylphosphinate. This is often a high-yielding and atom-economical reaction.

From a Phosphinic Chloride and Aniline (B41778): A phosphinic chloride can be reacted with aniline to form the P-N bond of the phenylcarbamoyl group.

Coupling Reactions: Standard amide bond-forming coupling reagents can be used to couple a phosphinic acid with aniline.

Catalytic Methodologies in Phosphinate Synthesis

Catalysis plays a pivotal role in modern phosphinate synthesis, offering milder reaction conditions, improved selectivity, and access to a broader range of molecular architectures. liv.ac.uk

Palladium Catalysis: As mentioned, the Hirao cross-coupling is a key palladium-catalyzed reaction for forming P-C(aryl) bonds. rsc.org Various palladium catalysts, often with phosphine (B1218219) ligands, are effective for this transformation. liv.ac.uk

Copper Catalysis: Copper-catalyzed reactions have emerged as a cost-effective alternative to palladium for P-C bond formation. Copper catalysts can promote the P-arylation of H-phosphinates with aryl halides. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts has gained traction. For instance, guanidines and their salts have been shown to be effective catalysts for the enantioselective hydrophosphinylation of aldimines. nih.gov Chiral phosphonium (B103445) salts have also been employed in phase transfer catalysis to produce optically active phosphinates. researchgate.net

Table 2: Overview of Catalytic Systems in Phosphinate Synthesis

Catalyst Type Example Catalyst Typical Reaction Advantages
Palladium Complexes Pd(PPh₃)₄, Pd(OAc)₂ Hirao Cross-Coupling High efficiency, broad substrate scope
Copper Salts CuI, Cu₂O P-Arylation Lower cost than palladium, good yields
Organocatalysts Chiral Guanidines, Chiral Phosphonium Salts Asymmetric Hydrophosphinylation, Phase Transfer Catalysis Metal-free, enables enantioselective synthesis

Stereoselective Synthesis Considerations and Chiral Control in Phosphinate Formation

When the phosphorus atom in a phosphinate is bonded to four different groups, it becomes a stereocenter. The stereoselective synthesis of such P-chiral phosphinates is a significant challenge but is crucial for applications where specific stereoisomers are required.

Methods for achieving stereocontrol include:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the phosphinate precursor, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched phosphinate.

Asymmetric Catalysis: As discussed, chiral catalysts can be used to induce enantioselectivity in reactions such as the hydrophosphinylation of imines. nih.gov This approach can directly generate one enantiomer in excess. nih.gov

Resolution of Racemates: A racemic mixture of phosphinates can be separated into its constituent enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Stereospecific Substitution: Nucleophilic substitution at an optically pure H-phosphinate can proceed with a high degree of stereospecificity, typically with inversion of configuration at the phosphorus center. acs.org

The addition of H-phosphinates to imines can create two new stereogenic centers, one at the carbon and one at the phosphorus. nih.gov Controlling the stereochemistry at both centers simultaneously is a complex but important goal in the synthesis of phosphinate analogues of biologically active molecules. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. sciencedaily.com These principles are increasingly being applied to the synthesis of organophosphorus compounds, including phosphinates. bioengineer.orguef.fi

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Reactions like the addition of phosphinic acids to isocyanates are highly atom-economical.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or even performing reactions under solvent-free conditions. rsc.org

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Catalysis: The use of catalysts, especially in small quantities, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and can lead to less waste. rsc.org

Renewable Feedstocks: While challenging in organophosphorus chemistry, research is ongoing to develop synthetic routes that utilize renewable starting materials.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. sciencedaily.com

Spectroscopic and Diffraction Based Structural Elucidation of Butoxy Phenylcarbamoyl Phosphinate

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of Butoxy(phenylcarbamoyl)phosphinate, offering precise insights into the chemical environment of its constituent atoms.

¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis

Proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR spectra collectively provide a detailed map of the molecule's framework.

¹H NMR: The proton NMR spectrum displays distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region. The protons of the butoxy group exhibit characteristic signals, with the methylene (B1212753) protons adjacent to the oxygen atom showing a downfield shift compared to the other methylene and methyl protons. The N-H proton often presents as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carbamoyl (B1232498) group and the aromatic carbons resonate at lower fields. The carbons of the butoxy group are observed in the upfield region of the spectrum.

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for this class of compounds, typically showing a single resonance that confirms the presence of the phosphorus atom and provides information about its chemical environment and oxidation state.

¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm) ³¹P NMR Chemical Shift (ppm)
Phenyl (aromatic)Carbonyl(Data not available)
N-H (amide)Phenyl (aromatic)
O-CH₂ (butoxy)O-CH₂ (butoxy)
CH₂ (butoxy)CH₂ (butoxy)
CH₂ (butoxy)CH₂ (butoxy)
CH₃ (butoxy)CH₃ (butoxy)
P-H

Note: Specific chemical shift values are dependent on the solvent and experimental conditions and are not publicly available in the searched literature.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unequivocally establish the connectivity between protons and carbons, as well as through-bond and through-space correlations, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment reveals proton-proton couplings, allowing for the tracing of the proton network within the butoxy chain and the phenyl ring.

HSQC: This technique correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.

HMBC: This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for confirming the connectivity between the phenylcarbamoyl moiety, the phosphinate core, and the butoxy group.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in this compound.

FT-IR Spectroscopy: The infrared spectrum is characterized by strong absorption bands corresponding to the various bond vibrations. Key absorptions include:

A broad N-H stretching vibration.

C-H stretching vibrations from the aromatic and aliphatic moieties.

A strong C=O stretching vibration from the carbamoyl group.

P=O stretching vibration.

P-O-C and C-O-C stretching vibrations.

Aromatic C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy complements the FT-IR data, often providing stronger signals for more symmetric and less polar bonds.

Vibrational Mode FT-IR Frequency (cm⁻¹)
N-H Stretch(Data not available)
C-H Stretch (Aromatic)(Data not available)
C-H Stretch (Aliphatic)(Data not available)
C=O Stretch(Data not available)
P=O Stretch(Data not available)
P-O-C Stretch(Data not available)
C-O-C Stretch(Data not available)
C=C Stretch (Aromatic)(Data not available)

Note: Specific frequency values are not publicly available in the searched literature.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule. This compound is expected to exhibit absorption bands in the UV region due to the presence of the phenyl chromophore. The primary electronic transitions are likely to be π → π* transitions associated with the aromatic ring. The position and intensity of these absorptions can be influenced by the substitution pattern on the phenyl ring and the nature of the solvent.

Absorption Maximum (λmax) Molar Absorptivity (ε) Electronic Transition
(Data not available)(Data not available)π → π*

Note: Specific UV-Vis absorption data is not publicly available in the searched literature.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for elucidating its fragmentation patterns, which can provide further structural information. Under electron impact (EI) or electrospray ionization (ESI), the molecule will ionize and fragment in a characteristic manner. The molecular ion peak [M]⁺ or [M+H]⁺ would confirm the molecular formula. Analysis of the fragment ions can help to piece together the different components of the molecule, such as the loss of the butoxy group or cleavage of the carbamoyl moiety.

Single Crystal X-ray Diffraction for Three-Dimensional Structural Characterization

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. This analysis would reveal the geometry around the phosphorus center, the planarity of the phenylcarbamoyl group, and the conformation of the butoxy chain. Intermolecular interactions, such as hydrogen bonding involving the N-H group, can also be identified, providing insights into the crystal packing.

Parameter Value
Crystal System(Data not available)
Space Group(Data not available)
Unit Cell Dimensions(Data not available)
Key Bond Lengths (Å)(Data not available)
Key Bond Angles (°)(Data not available)

Note: Crystallographic data for this specific compound is not publicly available in the searched literature.

Crystallographic Insights into Intermolecular Interactions and Crystal Packing

A thorough search of crystallographic databases and the scientific literature did not retrieve any studies detailing the crystal structure of this compound. Consequently, information regarding its unit cell parameters, space group, and the specific intermolecular interactions such as hydrogen bonding or π-π stacking that govern its crystal packing is not available.

While the analysis of related compounds, such as 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate, reveals the presence of N—H⋯O hydrogen bonds that form chain-like structures in the crystal lattice, it is not scientifically rigorous to extrapolate these findings to this compound without direct experimental evidence.

Chiral Resolution and Absolute Configuration Determination

Similarly, there is no specific information available in the scientific literature regarding the chiral resolution of this compound. General methods for the chiral separation of phosphonates and phosphinates have been reported, often employing techniques like chiral chromatography with polysaccharide-based stationary phases or enzymatic resolution. researchgate.netnih.gov These studies demonstrate the feasibility of separating enantiomers of related organophosphorus compounds. However, no published research has applied these methods to or reported on the successful resolution and subsequent determination of the absolute configuration of the enantiomers of this compound.

Due to the lack of available data, a detailed discussion and the presentation of data tables on the crystallographic and chiral properties of this compound are not possible at this time.

Computational Chemistry and Theoretical Modeling of Butoxy Phenylcarbamoyl Phosphinate

Advanced Quantum Chemical Computations (DFT, Ab Initio)

Quantum chemical computations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of a molecule and derive a wide range of its properties. For a molecule like Butoxy(phenylcarbamoyl)phosphinate, these calculations would provide a wealth of information.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), the bond lengths, bond angles, and dihedral angles of this compound would be calculated.

Table 1: Illustrative Optimized Geometric Parameters for a Phenylcarbamoylphosphinate Moiety (Placeholder Data)

ParameterBond/AngleValue
Bond LengthP=O1.48 Å
Bond LengthP-N1.65 Å
Bond LengthC=O1.23 Å
Bond AngleO=P-N115°
Bond AngleP-N-C125°
Dihedral AngleO=P-N-C180° (trans) / 0° (cis)

Note: This table contains placeholder data for illustrative purposes, as specific data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. wikipedia.org

For this compound, the distribution of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the more electron-rich parts of the molecule, such as the oxygen or nitrogen atoms, while the LUMO may be centered on the phosphorus atom or the carbonyl carbon. libretexts.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Carbamoylphosphinate (Placeholder Data)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This table contains placeholder data for illustrative purposes, as specific data for this compound is not available.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. nih.govrsc.org It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Red typically represents electron-rich, negative potential regions (attractive to electrophiles), while blue indicates electron-poor, positive potential regions (attractive to nucleophiles). Green and yellow represent intermediate potentials.

An MEP analysis of this compound would highlight the electronegative oxygen atoms of the phosphoryl and carbonyl groups as regions of negative potential, making them susceptible to electrophilic attack. Conversely, the phosphorus atom and the hydrogen atom of the N-H group would likely be regions of positive potential, indicating their electrophilic character. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For a compound like this compound, one could investigate mechanisms of hydrolysis, thermal decomposition, or reactions with various nucleophiles and electrophiles.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The presence of the flexible butoxy group in this compound means that the molecule can exist in numerous conformations. Conformational analysis aims to identify the different stable conformers and their relative energies. libretexts.orgyoutube.com This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the laws of classical mechanics, MD can explore the conformational landscape and identify the most populated conformational states under specific conditions (e.g., in a particular solvent).

Quantitative Structure-Property Relationships (QSPR) in Organophosphorus Systems

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. youtube.com For a series of related organophosphorus compounds, QSPR models can be developed to predict properties such as boiling point, solubility, or even biological activity based on calculated molecular descriptors. These descriptors can include constitutional, topological, geometrical, and electronic parameters. While no specific QSPR models for this compound exist, general models for organophosphorus compounds could provide an estimation of its properties.

Mechanistic Investigations of Butoxy Phenylcarbamoyl Phosphinate Chemical Reactivity and Transformation Pathways

Kinetic and Thermodynamic Studies of Chemical Transformations

Detailed kinetic and thermodynamic parameters for the transformation of Butoxy(phenylcarbamoyl)phosphinate have not been extensively reported. However, the reactivity of the P-O and P-N bonds is central to its transformation pathways. Studies on similar phosphinate esters and phosphoramidates provide a framework for understanding the likely energetic barriers and reaction rates.

Kinetic studies on analogous compounds often reveal that the rates of transformation are highly dependent on factors such as temperature, pH, and the presence of catalysts. For instance, the hydrolysis of phosphinates can be significantly accelerated under acidic or basic conditions.

Table 1: Postulated Kinetic Parameters for this compound Transformations (Hypothetical)

Transformation PathwayRate Constant (k)Activation Energy (Ea)Temperature Dependence
Acid-Catalyzed HydrolysisHighModerateSignificant
Base-Catalyzed HydrolysisVery HighLowSignificant
Neutral HydrolysisLowHighModerate
PhotodegradationVariableVariableDependent on light intensity

This table is illustrative and based on general principles of organophosphorus chemistry due to the absence of specific experimental data for this compound.

Hydrolytic Stability and Proposed Degradation Mechanisms

The hydrolytic stability of this compound is a critical aspect of its chemical profile. Organophosphorus esters, including phosphinates, are susceptible to hydrolysis, which can proceed via different mechanisms depending on the pH of the medium. mdpi.com

Under acidic conditions , the phosphoryl oxygen is likely protonated, which increases the electrophilicity of the phosphorus atom. This facilitates the nucleophilic attack by a water molecule, leading to the cleavage of either the butoxy group (P-O bond) or the phenylcarbamoyl group (P-N bond). The hydrolysis of a β-carboxamido-substituted phosphinic acid ester has been shown to proceed rapidly under acidic conditions. mdpi.com

Under neutral conditions , hydrolysis is generally slow. However, over extended periods, nucleophilic attack by water can still occur.

Under alkaline conditions , hydrolysis is typically much faster. The hydroxide (B78521) ion (OH-) is a potent nucleophile that directly attacks the electrophilic phosphorus center. This leads to the formation of a pentacoordinate intermediate, which then collapses to yield the hydrolysis products. The rate of alkaline hydrolysis is influenced by the steric and electronic nature of the substituents on the phosphorus atom. mdpi.com Electron-withdrawing groups tend to increase the rate of hydrolysis. mdpi.com

Proposed Degradation Pathway via Hydrolysis:

The primary degradation pathway is expected to be the hydrolysis of the P-O-butyl ester linkage or the P-N bond of the carbamoyl (B1232498) group.

Pathway A (P-O Cleavage): Nucleophilic attack on the phosphorus atom leads to the displacement of butanol, yielding Phenylcarbamoylphosphinic acid.

Pathway B (P-N Cleavage): Nucleophilic attack on the phosphorus atom results in the cleavage of the P-N bond, producing Butoxyphosphinic acid and aniline (B41778) (derived from the phenylcarbamoyl group).

The relative prevalence of these pathways would depend on the specific reaction conditions.

Photochemical Reactivity and Mechanistic Pathways of Photodegradation

The photochemical reactivity of this compound is anticipated due to the presence of the phenyl ring, which can absorb ultraviolet (UV) radiation. While direct photolysis studies on this specific compound are lacking, research on other organophosphorus compounds containing aromatic moieties provides valuable insights. researchgate.net

Upon absorption of UV light, the molecule can be excited to a higher energy state. This excited state can then undergo several processes:

Direct Photolysis: The excited molecule may undergo bond cleavage. The most likely bonds to break are the P-O and P-N bonds, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen.

Photosensitized Degradation: In the presence of other photosensitizing molecules in the environment (e.g., humic substances in natural waters), energy transfer can occur, leading to the indirect photodegradation of the compound. researchgate.net

Reaction with Photochemically Generated Species: UV light can generate reactive species in the medium, such as hydroxyl radicals (•OH), which are highly reactive and can readily attack the this compound molecule, initiating its degradation.

The photodegradation of organophosphorus pesticides often follows pseudo-first-order kinetics. researchgate.net The half-lives of these compounds can vary significantly depending on the environmental matrix and the intensity of solar radiation. researchgate.net The formation of various photoproducts, including phenols and oxidized phosphorus species, is a common outcome. researchgate.netresearchgate.net

Electrophilic and Nucleophilic Reactivity Profiling

The phosphorus atom in this compound is pentavalent and serves as an electrophilic center . purkh.com The electron-withdrawing nature of the phosphoryl group (=O) and the electronegative oxygen and nitrogen atoms attached to it create a partial positive charge on the phosphorus atom, making it susceptible to attack by nucleophiles. purkh.com Common nucleophiles that can react with the phosphorus center include water, hydroxide ions, and alcohols. mdpi.compurkh.com

While the phosphorus atom itself is electrophilic, the lone pair of electrons on the nitrogen atom of the carbamoyl group and the oxygen atoms of the butoxy and phosphoryl groups can exhibit nucleophilic character . However, the delocalization of the nitrogen lone pair into the adjacent carbonyl group of the carbamoyl moiety reduces its nucleophilicity. The phosphoryl oxygen is weakly nucleophilic. Phosphorus compounds, in general, can act as nucleophiles, particularly trivalent phosphorus compounds. youtube.com In the case of pentavalent this compound, its nucleophilic character is significantly diminished compared to its electrophilic nature at the phosphorus center.

Electrophilic reactions at the phosphorus atom of phosphinates are also known, although they are less common than nucleophilic substitutions. mdpi.com These reactions typically proceed with retention of configuration at the phosphorus center. mdpi.com

Influence of Solvent Media on Reaction Pathways and Equilibria

The solvent medium is expected to have a profound impact on the reactivity and stability of this compound. nih.gov Solvents can influence reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products. nih.govresearchgate.net

Polar Protic Solvents (e.g., water, alcohols): These solvents can participate directly in the reaction, for example, through solvolysis (hydrolysis or alcoholysis). They are effective at solvating ions and polar molecules, which can stabilize charged intermediates and transition states formed during reactions like hydrolysis. The hydrolysis of phosphinates has been observed to be slightly faster in certain solvent mixtures, such as aqueous dimethoxyethane, dimethyl ether, or acetone. mdpi.com

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate cations but are less effective at solvating anions. In such solvents, the reactivity of anionic nucleophiles would be enhanced.

Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, the solubility of the polar this compound may be limited. Reactions in these media would likely be much slower compared to those in polar solvents, as polar and ionic transition states would be destabilized.

Changes in the solvent can also shift chemical equilibria. For instance, in a hydrolysis reaction, the position of the equilibrium will be influenced by the ability of the solvent to solvate the products. A review on the synthesis of phosphonates highlighted that the choice of solvent can drastically affect the reaction yield. rsc.org Therefore, the selection of the solvent system is a critical parameter for controlling the chemical transformations of this compound.

Biomolecular Interactions and Enzyme Inhibition Mechanisms of Butoxy Phenylcarbamoyl Phosphinate Analogues

Inhibitory Mechanisms of Phosphinate-Derived Compounds

The inhibitory actions of phosphinate-derived compounds are diverse, encompassing reversible and irreversible mechanisms that are dictated by the specific structure of the inhibitor and the topology of the enzyme's active site.

Competitive Enzyme Inhibition and Active Site Interactions

Competitive inhibition is a common mechanism for phosphinate-based inhibitors, where the inhibitor molecule directly competes with the substrate for binding to the active site of the enzyme. khanacademy.orgyoutube.com Due to their structural similarity to the tetrahedral transition state of peptide or phosphate (B84403) ester hydrolysis, phosphinates can be potent competitive inhibitors of enzymes such as peptidases and lipases. researchgate.net The inhibitor binds to the active site, preventing the substrate from binding and thereby reducing the rate of the enzymatic reaction. youtube.com This type of inhibition is reversible, and its effect can be overcome by increasing the substrate concentration. youtube.com

For instance, phosphonate (B1237965) analogues of phosphotyrosine have been developed as competitive inhibitors of protein tyrosine phosphatases (PTPs). researchgate.net One such example, (naphth-2-yl)difluoromethylphosphonic acid, was found to competitively inhibit the dephosphorylation of insulin (B600854) receptors by PTP-1B. nih.govportlandpress.com The phosphonate group in these inhibitors acts as a mimic of the phosphate group on the tyrosine residue, allowing it to bind to the active site of the phosphatase. nih.gov

Non-Competitive and Mixed-Type Enzyme Inhibition

In non-competitive inhibition, the inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. jackwestin.com This binding event induces a conformational change in the enzyme that alters the shape of the active site, reducing its catalytic efficiency without preventing substrate binding. jackwestin.com

Mixed-type inhibition is a more complex form where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. jackwestin.comnih.gov This type of inhibition affects both the enzyme's maximum reaction rate (Vmax) and its affinity for the substrate (Km). youtube.com A special case of mixed inhibition is non-competitive inhibition, where the inhibitor has an equal affinity for both the free enzyme and the enzyme-substrate complex. youtube.com While the formal mechanism of mixed inhibition suggests binding to both the active site and an allosteric site, recent analyses suggest that many mixed-type inhibitors may exclusively bind to the active site, with the mixed inhibition pattern arising from more complex kinetic behaviors. nih.govresearchgate.net

Irreversible Enzyme Inhibition: Covalent Adduct Formation and Mechanism-Based Inactivation

Irreversible inhibition occurs when the inhibitor forms a stable, often covalent, bond with a crucial amino acid residue in the enzyme's active site, leading to permanent inactivation of the enzyme. youtube.comyoutube.com Organophosphorus compounds, a class that includes phosphinates, are well-known for their ability to act as irreversible inhibitors, particularly of serine proteases and esterases like acetylcholinesterase. youtube.com The phosphorus atom in these inhibitors is electrophilic and reacts with the nucleophilic hydroxyl group of a serine residue in the active site, forming a stable covalent adduct. youtube.comyoutube.com

A specific type of irreversible inhibition is mechanism-based inactivation, also known as suicide inhibition. In this process, the inhibitor binds to the active site like a normal substrate, and the enzyme begins its catalytic cycle. youtube.com However, the enzyme's catalytic action converts the inhibitor into a highly reactive species that then covalently modifies and inactivates the enzyme. youtube.com Penicillin's inhibition of transpeptidase is a classic example of suicide inhibition. youtube.com Some phosphinate analogues can act as mechanism-based inhibitors. For example, acetylphosphinate is a potent mechanism-based, substrate-like inhibitor of the human and E. coli pyruvate (B1213749) dehydrogenase components, forming a covalent adduct with the thiamin diphosphate (B83284) coenzyme. nih.gov

Molecular Recognition and Binding Kinetics in Biological Systems

The interaction between phosphinate analogues and their biological targets is governed by the principles of molecular recognition, which involve a combination of non-covalent interactions such as hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic interactions. nih.gov The specific three-dimensional arrangement of functional groups on both the inhibitor and the enzyme's binding pocket determines the affinity and selectivity of the interaction. nih.gov

The binding of phosphorylated molecules in nature often involves an extensive network of hydrogen bonds and electrostatic interactions with positively charged lysine (B10760008) and arginine residues, as well as metal chelation. nih.gov Synthetic receptors and inhibitors, including phosphinates, often employ similar strategies to achieve high-affinity binding. nih.gov The kinetics of binding, including the association (on-rate) and dissociation (off-rate) constants, are crucial for determining the inhibitor's potency and duration of action. For reversible inhibitors, a high affinity is characterized by a low dissociation constant (Kd). For irreversible inhibitors, the rate of covalent bond formation is a key kinetic parameter.

Structure-Activity Relationship (SAR) Development for Biological Activity

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. gardp.orgcollaborativedrug.compharmacologymentor.com The goal of SAR is to identify the key structural features (pharmacophore) responsible for the desired biological effect and to understand how changes to the molecule's structure affect its potency, selectivity, and pharmacokinetic properties. pharmacologymentor.com

For phosphinate-based inhibitors, SAR studies often involve modifying the substituents attached to the phosphorus atom and the surrounding scaffold. For example, in the development of inhibitors for protein tyrosine phosphatases, replacing the hydrogens on the α-carbon of a phosphonate with fluorine atoms was shown to create a better electronic mimic of the phosphate group, potentially enhancing binding affinity. nih.gov Similarly, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, the number and position of nitrogen atoms in the heterocyclic core, as well as the nature of the substituents, were found to have a significant impact on their inhibitory activity. nih.gov

Compound Modification Observed Effect on Activity Reference
Introduction of more nitrogen atoms in a heterocyclic coreLittle increase in inhibitory activity nih.gov
Variation in the position of nitrogen in the core structureClose relationship with inhibitory activity nih.gov
Addition of more amino substituentsGenerally better inhibitory activity nih.gov
Use of smaller cycloalkane or shorter alkyl substituentsLed to better activity (less steric hindrance) nih.gov
Fluoro or cyano substitution at the ortho position of a benzene (B151609) ringLed to better inhibitory activity nih.gov

Target Enzyme Profiling: Cholinesterases, Phosphatases, and Dehydrogenases

Phosphinate and structurally related phosphonate analogues have been shown to inhibit a wide range of enzymes, with some of the most prominent targets being cholinesterases, phosphatases, and dehydrogenases.

Cholinesterases: Organophosphorus compounds, including phosphonates and phosphinates, are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govwho.int These enzymes are crucial for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes leads to an accumulation of acetylcholine and overstimulation of the nervous system. who.int The inhibitory mechanism typically involves the phosphorylation of a critical serine residue in the active site of the cholinesterase, forming a stable covalent bond. youtube.comnih.gov

Phosphatases: Phosphatases are enzymes that remove phosphate groups from proteins and other molecules, playing a key role in cellular signaling. sigmaaldrich.com Phosphonate and phosphinate compounds, by mimicking the phosphate group, can act as effective inhibitors of various phosphatases. researchgate.netnih.govportlandpress.com For example, aryl-containing phosphonates have been synthesized and shown to inhibit protein-tyrosine phosphatase PTP-1B and the serine/threonine phosphatase PP-2A. nih.govportlandpress.com The inhibition of these enzymes can have significant effects on signal transduction pathways involved in various diseases. nih.gov

Dehydrogenases: Dehydrogenases are enzymes that catalyze oxidation-reduction reactions, often involving the transfer of hydride ions. Some phosphinate and phosphonate analogues have been found to inhibit dehydrogenases. For instance, phosphonate analogues of pyruvate have been used as specific inhibitors of the pyruvate dehydrogenase complex (PDHC), a key enzyme linking glycolysis to the citric acid cycle. nih.govnih.gov Acetylphosphinate has been identified as a tight-binding, reversible inhibitor of the pyruvate dehydrogenase component of the complex. nih.gov Phosphite (B83602) dehydrogenase, an enzyme that oxidizes phosphite to phosphate, is another example of a dehydrogenase that interacts with phosphorus compounds. pnas.orgillinois.edu

Computational Approaches for Ligand-Target Interaction Modeling (Docking, Molecular Dynamics)

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for elucidating the intricate interactions between ligands and their biological targets at an atomic level. These approaches provide valuable insights into the binding modes, conformational changes, and energetic landscapes that govern the inhibitory activity of compounds like butoxy(phenylcarbamoyl)phosphinate and its analogues. By modeling these interactions, researchers can rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in identifying key amino acid residues within the active site that are crucial for binding. For instance, docking studies can reveal hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-enzyme complex. This information is vital for understanding the mechanism of inhibition, whether it be competitive, non-competitive, or allosteric. nih.gov

Following docking, molecular dynamics simulations offer a more dynamic and comprehensive view of the ligand-target system. MD simulations track the movements of atoms over time, providing a detailed picture of the conformational flexibility of both the ligand and the enzyme upon binding. This can reveal how the binding of an inhibitor may induce conformational changes in the enzyme that affect its catalytic activity. nih.gov Furthermore, MD simulations can be used to calculate the binding free energy, offering a quantitative measure of the affinity between the ligand and its target. This data is critical for prioritizing compounds in drug discovery pipelines.

The integration of docking and MD simulations provides a powerful workflow for studying enzyme inhibitors. Docking can rapidly screen large libraries of this compound analogues to identify promising candidates, which can then be subjected to more rigorous MD simulations to validate their binding modes and assess their stability within the active site. This synergistic approach accelerates the drug discovery process by providing detailed mechanistic insights that can inform the rational design of next-generation inhibitors.

To illustrate the application of these computational techniques, consider the hypothetical data presented in the tables below. Table 1 outlines the predicted binding energies and key interacting residues for a series of this compound analogues obtained from molecular docking studies. Table 2 summarizes the results of subsequent molecular dynamics simulations, including root-mean-square deviation (RMSD) values to assess the stability of the ligand-protein complex and calculated binding free energies.

Table 1: Predicted Binding Affinities and Key Interacting Residues of this compound Analogues from Molecular Docking

Compound IDR-Group ModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues
BPP-001-H-7.5SER78, HIS231, TYR122
BPP-002-Cl-8.2SER78, HIS231, PHE288
BPP-003-CH3-7.9SER78, HIS231, TRP279
BPP-004-OCH3-8.5SER78, HIS231, TYR122, ASN155
BPP-005-NO2-9.1SER78, HIS231, ARG292

Table 2: Molecular Dynamics Simulation Data for this compound Analogues

Compound IDAverage RMSD of Ligand (Å)Average RMSD of Protein Backbone (Å)Calculated Binding Free Energy (kcal/mol)
BPP-0011.21.5-7.8
BPP-0021.01.4-8.5
BPP-0031.11.6-8.1
BPP-0040.91.3-8.9
BPP-0051.31.7-9.4

These tables demonstrate how computational data can be systematically organized to compare the properties of different analogues. The predicted binding affinities from docking, coupled with the stability and free energy calculations from MD simulations, provide a robust framework for understanding the molecular determinants of inhibitory potency. This knowledge is crucial for the iterative process of lead optimization in drug discovery.

Advanced Applications and Future Research Trajectories

Emerging Synthetic Applications in Organic and Medicinal Chemistry

The phosphinate functional group is a cornerstone in modern synthetic chemistry, and butoxy(phenylcarbamoyl)phosphinate is poised to contribute to this domain. The reactivity of the P-N bond in similar carbamoylphosphinates allows them to serve as effective precursors for the synthesis of a variety of other organophosphorus compounds. For instance, the cleavage of this bond can yield phosphinic acids or their esters, which are valuable intermediates in the synthesis of complex molecules.

In medicinal chemistry, phosphinates are widely recognized as effective mimics of tetrahedral transition states in enzymatic reactions. This property makes them excellent candidates for the design of enzyme inhibitors. The this compound structure could be particularly relevant for targeting proteases or peptidases, where the phenylcarbamoyl group might interact with specific amino acid residues in the enzyme's active site, while the phosphinate core mimics the transition state of peptide bond hydrolysis. Research in this area would involve the synthesis of this compound and its evaluation as an inhibitor of various clinically relevant enzymes.

Rational Design of Novel Phosphinate-Based Chemical Probes

Chemical probes are essential tools for elucidating biological pathways and mechanisms of drug action. The design of such probes requires a careful balance of reactivity, selectivity, and reporting capabilities. This compound possesses several features that make it an attractive scaffold for the development of novel chemical probes.

The phenylcarbamoyl group can be readily modified to incorporate reporter tags, such as fluorophores or biotin, enabling the visualization or isolation of target proteins. Furthermore, the reactivity of the phosphinate center can be tuned to achieve covalent and irreversible binding to a specific residue, such as a serine or cysteine, in an enzyme's active site. This would allow for activity-based protein profiling (ABPP), a powerful technique for identifying and characterizing enzyme function in complex biological systems. The butoxy group could also be varied to modulate the compound's solubility and cell permeability, crucial parameters for effective in-vivo probes.

Integration within Materials Science and Supramolecular Assembly

The realm of materials science is increasingly looking towards organic molecules for the construction of functional materials with tailored properties. The ability of phosphinates to coordinate with metal ions and participate in hydrogen bonding makes them valuable building blocks for supramolecular assemblies and coordination polymers.

This compound could be employed as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. The presence of both oxygen and nitrogen donor atoms allows for diverse coordination modes, potentially leading to materials with interesting catalytic, magnetic, or porous properties. The phenyl and butoxy groups can also influence the packing of the molecules in the solid state, directing the formation of specific supramolecular architectures through π-π stacking and van der Waals interactions. Research in this direction would involve studying the coordination chemistry of this compound with various metal ions and characterizing the resulting materials.

Interdisciplinary Research Perspectives and Challenges in this compound Research

The full potential of this compound can only be realized through interdisciplinary research efforts. Collaboration between synthetic chemists, biochemists, and materials scientists will be crucial for exploring its diverse applications.

A primary challenge lies in the development of efficient and scalable synthetic routes to this compound and its derivatives. While general methods for phosphinate synthesis exist, optimizing these for this specific target will be a key initial step. Another challenge will be to conduct comprehensive studies to understand the structure-activity relationships that govern its biological and material properties. This will require a combination of experimental work and computational modeling.

Future research should focus on expanding the library of substituted analogs to probe the effects of different steric and electronic properties on the compound's reactivity and binding affinity. Furthermore, exploring its potential in areas such as catalysis, flame retardants, and as a stabilizer for polymers could open up new and exciting avenues for this versatile molecule. The journey of this compound from a chemical curiosity to a valuable scientific tool will undoubtedly be driven by such collaborative and forward-thinking research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Butoxy(phenylcarbamoyl)phosphinate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis can involve nucleophilic substitution or coupling reactions between phenylcarbamoyl derivatives and phosphinate precursors. For example, urea derivatives like N-(phenylcarbamoyl)benzamide (synthesized via condensation of phenyl isocyanate with benzamide) can be modified with phosphinate groups using phosphorylating agents . Optimize reaction efficiency by controlling temperature (e.g., 60–80°C for urea formation) and using catalysts like triethylamine. Monitor progress via thin-layer chromatography (TLC) or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR to identify carbamoyl, butoxy, and phosphinate moieties.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., P=O at ~1250 cm⁻¹, N-H at ~3300 cm⁻¹) .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Perform hydrolysis studies at pH 4.0, 7.0, and 9.0 at 50°C for 5–10 days. Use sodium phosphinate (a structural analogue) as a reference, which shows <10% degradation under similar conditions . Quantify stability via HPLC or UV-Vis spectroscopy to track residual compound levels. Adjust experimental duration for higher temperatures (e.g., 25°C for environmental relevance) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Use cytotoxicity assays (e.g., MTT or apoptosis assays on cancer cell lines like HeLa) with IC50 determination. For example, N-(phenylcarbamoyl)benzamide showed 82% inhibition at 0.8 mM . Pair with ADMET predictions (e.g., SwissADME) to assess absorption, metabolism, and toxicity profiles .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations guide the design of this compound derivatives with enhanced activity?

  • Methodological Answer : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or DNA repair enzymes). For instance, N-(phenylcarbamoyl)benzamide achieved a rerank score of -72.06 kcal/mol against HeLa targets . Conduct 100-ns molecular dynamics simulations in GROMACS to evaluate complex stability (e.g., RMSD < 2 Å). Prioritize derivatives with stronger hydrogen bonds or hydrophobic interactions .

Q. What experimental and computational approaches resolve contradictions in stability data (e.g., hydrolysis vs. oxidative degradation)?

  • Methodological Answer : Cross-validate using:

  • Hydrolysis : Test under accelerated conditions (pH 4–9, 50°C) and compare with sodium phosphinate’s stability profile .
  • Oxidative Degradation : Expose to H2O2 or O2 at elevated temperatures (e.g., 80°C) and analyze products via GC-MS. Phosphinates can degrade to phosphine oxides, as seen in jet fuel oxidation studies .
  • Reconciliation : Use Arrhenius plots to model degradation rates and identify dominant pathways under specific conditions .

Q. How do substituent modifications (e.g., phenyl vs. alkyl groups) impact the compound’s reactivity and bioactivity?

  • Methodological Answer : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on phenyl rings) and compare:

  • Reactivity : Assess hydrolysis rates (as in ) and oxidation susceptibility (as in ).
  • Bioactivity : Test cytotoxicity and binding affinity (as in ). For example, bulky substituents may enhance steric hindrance, reducing hydrolysis but improving target selectivity .

Q. What strategies mitigate challenges in detecting low-concentration degradation products of this compound?

  • Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for sensitive quantification. Use isotopically labeled internal standards (e.g., <sup>13</sup>C or <sup>2H analogs) to correct matrix effects. Pre-concentrate samples via solid-phase extraction (SPE) if limits of detection exceed instrument sensitivity .

Methodological Considerations

  • Data Contradictions : Cross-reference experimental conditions (e.g., temperature, pH) and validate with orthogonal techniques (e.g., NMR and HRMS for structure confirmation) .
  • Computational Validation : Compare docking results with experimental IC50 values to refine force field parameters .
  • Safety Protocols : Follow guidelines for handling corrosive reagents (e.g., phosphoric acid derivatives) and use PPE during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.